molecular formula C5H5F5O2 B6157638 3,3,5,5,5-pentafluoropentanoic acid CAS No. 2228848-44-8

3,3,5,5,5-pentafluoropentanoic acid

Cat. No.: B6157638
CAS No.: 2228848-44-8
M. Wt: 192.1
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Description

Properties

CAS No.

2228848-44-8

Molecular Formula

C5H5F5O2

Molecular Weight

192.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5,5-pentafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of pentanoic acid using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,5,5,5-Pentafluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into partially fluorinated compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic reagents such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated hydrocarbons.

    Substitution: Fluorinated derivatives with various functional groups.

Scientific Research Applications

3,3,5,5,5-Pentafluoropentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5,5,5-pentafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the chemical properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and dipole-dipole interactions.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Differences

Table 1: Key Properties of Fluorinated Pentanoic Acid Derivatives
Compound Name CAS No. Molecular Formula Fluorine Substitution Molecular Weight (g/mol) LogP Applications
4,4,5,5,5-Pentafluoropentanoic acid 3637-31-8 C₅H₅F₅O₂ 4,4,5,5,5 192.09 2.05 Biochemical research, surfactants
3,3,4,4,5,5,5-Heptafluoropentanoic acid 679-46-9 C₅H₃F₇O₂ 3,3,4,4,5,5,5 228.07 ~3.2* Surfactants, materials science
(S)-2-Amino-5,5,5-trifluoropentanoic acid 122565-28-0 C₅H₈F₃NO₂ 5,5,5 171.12 N/A Pharmaceutical research
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 148043-70-3 C₇H₇F₃O₄ 5,5,5 212.13 N/A Organic synthesis intermediate
4-Amino-5,5,5-trifluoropentanoic acid 70961-08-9 C₅H₈F₃NO₂ 5,5,5 171.12 N/A Specialty chemicals

*Estimated based on increased fluorine content.

Key Observations:

Fluorine Substitution and Acidity: Increased fluorine substitution (e.g., heptafluoro vs. pentafluoro) lowers pKa due to stronger electron-withdrawing effects. For example, 3,3,4,4,5,5,5-heptafluoropentanoic acid is ~10× more acidic than non-fluorinated pentanoic acid . 4,4,5,5,5-Pentafluoropentanoic acid has intermediate acidity compared to heptafluoro and trifluoro derivatives.

Lipophilicity (LogP) :

  • Fluorination increases LogP, enhancing membrane permeability. The heptafluoro derivative (LogP ~3.2) is more lipophilic than the pentafluoro compound (LogP 2.05), making it suitable for hydrophobic applications .

Reactivity :

  • The 4,4,5,5,5-pentafluoro derivative undergoes keto-hydroxy interconversion in metabolic pathways, as shown in liver perfusion studies with deuterated analogs .
  • Heptafluoro derivatives exhibit greater stability in harsh chemical environments due to stronger C-F bonds .

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